3-Benzoylphenylboronic acid pinacol ester

Overview

Description

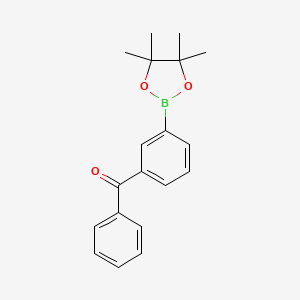

3-Benzoylphenylboronic acid pinacol ester (CAS: 949022-45-1) is a boronic acid derivative where the boronic acid group is protected as a pinacol ester. Its molecular formula is C₁₉H₂₁BO₃, with a molecular weight of 308.18 g/mol . The compound features a benzoyl (C₆H₅CO-) substituent on the phenyl ring, which confers unique electronic and steric properties.

Preparation Methods

Metal-Free Sandmeyer-Type Borylation from Arylamines

A recent and highly practical method for synthesizing arylboronic acid pinacol esters, including derivatives like 3-benzoylphenylboronic acid pinacol ester, involves a metal-free Sandmeyer-type reaction starting from arylamines.

Reaction Principle

- The arylamine is diazotized in situ using tert-butyl nitrite (tBuONO).

- The generated aryl diazonium salt reacts with bis(pinacolato)diboron (B2pin2) to form the arylboronic pinacol ester.

- The reaction proceeds under mild, metal-free conditions, typically at room temperature in acetonitrile solvent.

- Benzoyl peroxide (BPO) is used as an initiator to facilitate radical formation.

Advantages

- Avoids use of transition metals, eliminating metal contamination.

- Mild reaction conditions (room temperature, ambient atmosphere).

- Good tolerance for various functional groups, including electron-withdrawing groups like benzoyl.

- Scalable to gram quantities.

- Compatible with subsequent Pd-catalyzed Suzuki-Miyaura cross-coupling without purification of intermediate boronate.

Typical Experimental Procedure

| Reagent/Condition | Amount/Details |

|---|---|

| Aryl amine (e.g., 3-aminobenzophenone) | 1 equiv (e.g., 40 mmol) |

| Bis(pinacolato)diboron (B2pin2) | 1.05 equiv (e.g., 42 mmol) |

| Benzoyl peroxide (BPO) | 0.02 equiv (e.g., 0.8 mmol) |

| tert-Butyl nitrite (tBuONO) | 1.5 equiv (e.g., 60 mmol) |

| Solvent | Acetonitrile (MeCN), ~60-100 mL |

| Temperature | Room temperature (20-25 °C) |

| Reaction time | 4 hours |

The reaction mixture is stirred under ambient atmosphere with a silicone oil seal to prevent evaporation. After completion, the solvent is removed, and the crude product is purified by silica gel chromatography.

Reaction Scheme

$$

\text{3-Aminobenzophenone} \xrightarrow[\text{BPO}]{\text{tBuONO, B}2\text{pin}2, \text{MeCN, rt}} \text{this compound}

$$

Mechanistic Insights

- The reaction proceeds via a radical mechanism initiated by benzoyl peroxide.

- The aryl diazonium salt formed from the arylamine undergoes homolytic cleavage to generate an aryl radical.

- The aryl radical reacts with bis(pinacolato)diboron to form the arylboronic ester.

- Competing side reactions include oxidation of diazonium intermediates and deamination.

Alternative Preparation Approaches

While the Sandmeyer-type method is highly efficient, other methods include:

- Transition-metal-catalyzed borylation of aryl halides: Using palladium or nickel catalysts with B2pin2 or HBpin. These methods require expensive ligands and can suffer from metal contamination.

- Direct C–H borylation: Catalyzed by iridium complexes, allowing direct functionalization of aromatic C–H bonds but needing expensive catalysts.

- Reaction of aryl Grignard or aryllithium reagents with trialkyl borates: Requires strict anhydrous conditions and has poor functional group tolerance, less suitable for sensitive benzoyl groups.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Initiator | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sandmeyer-type borylation (metal-free) | Arylamines | Benzoyl peroxide (radical initiator) | Room temp, MeCN, open air | 50–80 | Mild, metal-free, functional group tolerant | Steric hindrance affects yield |

| Transition-metal-catalyzed borylation | Aryl halides | Pd, Ni catalysts | Elevated temp, inert atmosphere | 60–90 | High yields, broad substrate scope | Metal contamination, costly ligands |

| Direct C–H borylation | Arenes | Iridium catalysts | Elevated temp | 50–80 | Direct functionalization | Expensive catalysts, limited scope |

| Organometallic reagent borylation | Aryl Grignard/Li reagents | None | Anhydrous, low temp | 40–70 | Straightforward | Poor functional group tolerance |

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylphenylboronic acid pinacol ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of benzoic acid derivatives.

Reduction: Reduction reactions typically result in the formation of boronic acid derivatives.

Substitution: Substitution reactions can produce a variety of substituted phenylboronic acids.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₁₈H₁₉BO₃

- Molecular Weight: 292.15 g/mol

- Appearance: Clear liquid

- Purity: Typically ≥ 98%

3-Benzoylphenylboronic acid pinacol ester contains a boronic acid moiety, which is crucial for its reactivity in various coupling reactions. The presence of the benzoyl group enhances its utility in synthesizing complex organic molecules.

Organic Synthesis

This compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are pivotal in forming biaryl compounds. These compounds are essential in pharmaceuticals and agrochemicals.

Key Applications:

- Synthesis of Biaryl Compounds: The compound serves as a coupling partner in reactions with aryl halides to produce biaryl systems.

- Functionalization of Aromatic Compounds: It can be used to introduce functional groups into aromatic systems, enhancing their chemical properties for further applications.

Medicinal Chemistry

The compound's ability to form stable complexes with various substrates makes it a valuable intermediate in medicinal chemistry.

Case Study:

- In a study published by the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize derivatives of known therapeutic agents, leading to improved biological activity and selectivity against specific targets .

Material Science

In material science, boronic esters like this compound are used in the development of new materials with unique properties.

Applications:

- Polymer Chemistry: The compound can be employed in the synthesis of polymers with tailored functionalities through cross-linking reactions.

- Nanomaterials: Its reactivity allows for the incorporation into nanoscale materials, enhancing their performance in various applications such as drug delivery systems.

Mechanism of Action

The mechanism by which 3-Benzoylphenylboronic acid pinacol ester exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The compound's ability to undergo hydrolysis at physiological pH makes it suitable for use in biological systems.

Comparison with Similar Compounds

Arylboronic acid pinacol esters vary significantly in reactivity, solubility, and applications based on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Electronic Differences

Solubility and Stability

- Phenylboronic acid pinacol ester (parent compound): Exhibits higher solubility in chloroform and ketones compared to the free boronic acid, with moderate solubility in hydrocarbons .

- 3-Benzoyl derivative : The benzoyl group likely reduces solubility in polar solvents due to increased hydrophobicity.

- 3-Amino derivative: Improved solubility in polar solvents (e.g., water or DMSO) due to hydrogen-bonding capability .

- 3-Carboxy derivative : Enhanced solubility in aqueous basic conditions due to ionization of the COOH group .

Reactivity in Suzuki Couplings

- Electron-withdrawing groups (e.g., benzoyl, nitro): Activate the boronic ester for coupling by increasing the electrophilicity of the boron atom. For example, 3-methoxy-2-nitrophenylboronic acid pinacol ester shows high reactivity in cross-couplings .

- Electron-donating groups (e.g., NH₂, OCH₃): May slow coupling rates but improve stability under basic conditions .

Biological Activity

3-Benzoylphenylboronic acid pinacol ester (CAS Number: 949022-45-1) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Chemical Name : Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

- Molecular Formula : Not specified in the sources.

- Structure : The compound features a boronic acid moiety which is known for its ability to form reversible covalent bonds with diols and other nucleophiles.

The biological activity of this compound primarily involves its interaction with various biological targets through its boronic acid functionality. Boronic acids are known to interact with proteins and enzymes via a process called "boronate ester formation," which can modulate enzyme activity and influence cellular signaling pathways.

Key Mechanisms:

- Protein Interaction : The compound may bind to specific proteins or enzymes, altering their activity. This is particularly relevant in the context of enzyme inhibitors.

- Ubiquitin-Proteasome Pathway : Research indicates that boronic acids can affect protein homeostasis by influencing the ubiquitin-proteasome pathway, which is critical for regulating protein degradation and cellular processes such as cell cycle progression and DNA repair .

Biological Activity

The biological activities of this compound can be summarized as follows:

Case Studies

- Anticancer Prodrug Study : A study investigated the compound's role as an anticancer agent by examining its ability to induce DNA cross-linking in cancer cells. The results suggested that it could effectively inhibit tumor growth in vitro .

- Enzyme Inhibition Analysis : Another study focused on the compound's inhibition of specific kinases involved in cancer cell signaling pathways. The findings indicated that the compound could selectively inhibit these kinases, leading to reduced cell proliferation .

Safety and Toxicology

According to safety data sheets, this compound is classified under various hazard categories including acute toxicity and eye irritation. However, no significant evidence of endocrine disrupting properties has been identified in current literature .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-benzoylphenylboronic acid pinacol ester, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the pinacol ester acts as a boronate source. For example, palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in a solvent mixture (H₂O/acetonitrile) at 70–80°C are commonly used . Yield optimization requires strict control of moisture and oxygen levels, as boronic esters are sensitive to hydrolysis. Evidence from analogous compounds (e.g., 3-bromo-6-chloro-2-fluorophenylboronic acid pinacol ester) suggests that steric hindrance from substituents may necessitate longer reaction times or elevated temperatures .

Q. How should purification and storage be managed to ensure stability?

Chromatography (silica gel, using hexane/ethyl acetate gradients) is standard for purification. Storage under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF) minimizes decomposition. Similar compounds, such as 4-acetyl-2-fluorophenylboronic acid pinacol ester, show reduced stability when exposed to humidity, necessitating desiccants .

Q. What spectroscopic techniques are critical for characterizing this compound?

1H/13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) are essential. For example, the pinacol ester’s methyl groups produce distinct singlets in 1H NMR (δ ~1.2–1.3 ppm). The boronate moiety’s B-O vibrations appear near 1,350 cm⁻¹ in IR. SMILES and InChI keys (e.g., from 3-bromo-6-chloro-2-fluorophenylboronic acid pinacol ester) aid in database validation .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., benzoyl vs. hydroxymethyl) impact Suzuki coupling efficiency?

Electron-withdrawing groups (e.g., benzoyl) reduce boronate reactivity by decreasing electron density at the boron center, requiring stronger bases or higher temperatures. In contrast, electron-donating groups (e.g., hydroxymethyl in 3-(hydroxymethyl)-5-methylphenylboronic acid pinacol ester) enhance reactivity but may introduce steric challenges. Comparative studies on substituent positioning (meta vs. para) reveal significant differences in coupling rates and byproduct formation .

Q. What strategies mitigate competing side reactions in multi-step syntheses involving this compound?

Protecting group chemistry is critical. For instance, the hydroxymethyl group in related compounds (e.g., 3-(hydroxymethyl)-4-methylphenylboronic acid pinacol ester) is often protected as a silyl ether (e.g., TBS) to prevent oxidation during coupling. Kinetic monitoring via HPLC or LC-MS helps identify intermediates prone to degradation, such as boronic acid hydrolysis products .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions?

Density functional theory (DFT) calculations assess transition-state energies for different coupling pathways. For example, steric maps of the benzoyl group’s ortho position may predict preferential coupling at less hindered sites. Studies on halogenated analogs (e.g., 3-bromo-6-chloro-2-fluorophenylboronic acid pinacol ester) demonstrate how substituent electronegativity directs reactivity .

Q. What are the challenges in detecting and quantifying trace decomposition products?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is effective. For instance, hydrolysis products (e.g., free boronic acids) can be quantified using deuterated internal standards. Sensitivity thresholds below 0.1% are achievable, as shown in quality control protocols for 4-formylphenylboronic acid pinacol ester .

Q. Data Contradiction and Resolution

Q. Conflicting reports on catalytic efficiency: How to reconcile discrepancies in Pd catalyst performance?

Variations in ligand choice (e.g., Xantphos vs. PPh₃) and solvent systems (dioxane vs. acetonitrile) significantly affect turnover. For example, bulky ligands improve yields in sterically hindered systems (e.g., 3-substituted phenylboronic esters) but reduce activity in simpler analogs. Meta-analyses of published protocols (e.g., ) recommend benchmarking catalysts against structurally similar boronic esters.

Q. Why do some studies report poor reproducibility in coupling yields?

Trace impurities (e.g., residual water or Pd black) are common culprits. Rigorous solvent drying (molecular sieves) and catalyst pre-activation (e.g., with NaBH₄) enhance consistency. Cross-referencing with purity data for commercial analogs (e.g., >97.0% GC purity for 4-methylphenylboronic acid pinacol ester ) highlights the importance of starting material quality.

Application-Oriented Questions

Q. How is this compound utilized in drug discovery, particularly for kinase inhibitors?

The benzoyl group serves as a pharmacophore in kinase binding pockets. For example, boronic esters are precursors to proteasome inhibitors (e.g., bortezomib analogs). Structural analogs like 3-amino-4-methylphenylboronic acid pinacol ester hydrochloride demonstrate enhanced solubility for in vitro assays .

Q. What role does it play in developing glucose-sensing materials?

Boronic esters form reversible complexes with diols (e.g., glucose). The benzoyl group’s hydrophobicity in this compound can tune binding affinity, as shown in fluorescence-based sensors derived from 4-(hydroxymethyl)phenylboronic acid pinacol ester .

Properties

IUPAC Name |

phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-11-15(13-16)17(21)14-9-6-5-7-10-14/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAELVQOXYPYWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725451 | |

| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949022-45-1 | |

| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzoylphenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.